5-Bromo-4-butylpyridin-3-amine

Physicochemical property differentiation CNS drug design Lipophilicity comparison

Sourcing a pyridine building block that enables true sequential derivatization often stalls kinase inhibitor and agrochemical discovery programs. 5-Bromo-4-butylpyridin-3-amine (CAS 1862804-12-3) eliminates this bottleneck through its unique substitution pattern. • Orthogonal reactivity: C5-Br for Suzuki-Miyaura coupling; unencumbered C3-NH2 for independent amidation or reductive amination. • Favorable drug-like properties: LogP 2.77, TPSA 38.91 Ų, and pKa 4.56 position derived compounds within optimal oral and CNS bioavailability space. • Lipophilic anchor: 4-n-Butyl group engages hydrophobic pockets in bromodomain (BRD4/BRD2/BRD3) and kinase targets. • Supply assurance: ≥95% purity, available from stock for immediate global dispatch, ensuring batch-to-batch reproducibility.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
Cat. No. B13241332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-butylpyridin-3-amine
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESCCCCC1=C(C=NC=C1N)Br
InChIInChI=1S/C9H13BrN2/c1-2-3-4-7-8(10)5-12-6-9(7)11/h5-6H,2-4,11H2,1H3
InChIKeyIHSFHKZBKIRCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-butylpyridin-3-amine Overview


5-Bromo-4-butylpyridin-3-amine (CAS 1862804-12-3) is a trisubstituted pyridine derivative featuring a bromine atom at the 5-position, an n-butyl chain at the 4-position, and a primary amine at the 3-position . With a molecular formula of C9H13BrN2 and a molecular weight of 229.12 g/mol, this compound serves as a heterocyclic building block for medicinal chemistry and organic synthesis [1]. The strategic co-location of the bromine (a cross-coupling handle) and the primary amine (a derivatization point) on the same pyridine ring, combined with the lipophilic n-butyl group, creates a substitution pattern that distinguishes it from common regioisomeric or mono-functionalized pyridine intermediates [2].

Synthetic Handle Orthogonal C5-Br and C3-NH2 functionalization
Physicochemical Profile Intermediate lipophilicity and low polar surface area for CNS design
Procurement Commercially stocked research intermediate

5-Bromo-4-butylpyridin-3-amine Substitution Risks


The substitution pattern of 5-bromo-4-butylpyridin-3-amine cannot be generically interchanged with regioisomers or mono-substituted analogs without altering synthetic and pharmacological outcomes. Moving the butyl group from the 4-position to the amine nitrogen (as in 5-bromo-N-butylpyridin-3-amine, CAS 1289078-59-6) or replacing it with a methyl group (as in 5-bromo-2-methylpyridin-3-amine) fundamentally changes the electronic environment of the pyridine ring, the steric profile, and the lipophilicity . The simultaneous presence of an aryl bromide and a primary amine on the same ring enables orthogonal derivatization strategies (e.g., Suzuki coupling at C5 followed by amide formation at C3) that are inaccessible with simpler building blocks [1]. Furthermore, multisubstituted pyridin-3-amine derivatives have demonstrated distinct kinase inhibition profiles in medicinal chemistry campaigns, where small changes in substitution can drastically alter target potency and selectivity [2].

Regioisomeric substitution (e.g., N-butyl vs. C4-butyl) may shift lipophilicity and H-bond capacity.
Mono-substituted pyridin-3-amine analogs lack the C5-Br handle, limiting cross-coupling diversification.
2-Substituted pyridin-3-amines may sterically restrict C3-NH2 reactivity, altering orthogonal derivatization sequences.

Quantitative Differentiation Evidence


LogP and TPSA Differentiation for CNS Drug Design

The calculated LogP of 5-Bromo-4-butylpyridin-3-amine (2.77) is lower than that of its N-butyl-substituted isomer 5-Bromo-N-butylpyridin-3-amine (estimated LogP ~3.1 due to reduced H-bond donor capacity at the amine), yet higher than the non-brominated analog 4-butylpyridin-3-amine (estimated LogP ~2.0). This places the target compound in an intermediate lipophilicity range favorable for balancing cellular permeability and aqueous solubility, a critical parameter in CNS drug discovery programs . Its TPSA of 38.91 Ų falls within the optimal range (< 60 Ų) for blood-brain barrier penetration, whereas analogs with additional polar substituents exceed this threshold [1].

CNS Property Profile
Reported comparison
LogP 2.77 | TPSA 38.91 Ų
Supports CNS drug-like property window for library design
TPSA below BBB-permissive threshold; data to verify
Physicochemical property differentiation CNS drug design Lipophilicity comparison

Orthogonal C3-NH2 and C5-Br Derivatization

Unlike 5-bromo-2-methylpyridin-3-amine (CAS 38186-85-5), where the C2-methyl group sterically hinders reactions at the adjacent C3-amine, 5-Bromo-4-butylpyridin-3-amine places the butyl group at C4, leaving the C3-NH2 group sterically unencumbered for amidation, sulfonylation, or reductive amination. Simultaneously, the C5-Br serves as a competent Suzuki-Miyaura or Buchwald-Hartwig coupling site, with reactivity comparable to other 5-bromopyridine substrates [1]. This orthogonal reactivity profile is not achievable with 2-substituted pyridin-3-amines, where the C2 substituent electronically deactivates or sterically blocks the C3-amine [2].

Orthogonal Reactivity
Class-level inference
C4-butyl preserves full C3-NH2 nucleophilicity; C5-Br active for cross-coupling
Enables sequential C-N then C-C bond formation; 2-substituted analogs may hinder C3-amine
Reactivity inferred from analogous 5-bromo-pyridine protocols
Synthetic chemistry differentiation Cross-coupling versatility Orthogonal functionalization

Enamine Stock Availability and Cost Advantage

5-Bromo-4-butylpyridin-3-amine is commercially stocked by Enamine (Catalog EN300-1622354) at 95% purity, with a listed price of $986 per gram for research quantities [1]. In contrast, the non-brominated analog 4-butylpyridin-3-amine (CAS 1697920-69-6) is available at a lower cost but lacks the critical C5-Br handle required for cross-coupling diversification. The N-butyl isomer 5-Bromo-N-butylpyridin-3-amine (CAS 1289078-59-6, AKSci catalog) is also commercially available at 95% purity but represents a fundamentally different scaffold with an N-alkylated amine rather than a ring-substituted butyl group . The Enamine stock availability of the target compound eliminates the 4-8 week lead time and overhead costs associated with custom synthesis of bespoke 4-butyl-5-bromo-pyridin-3-amine scaffolds.

Commercial Sourcing
Supporting evidence
Enamine $986/g (95%) vs. custom synthesis ~$2,500–5,000/g
Off-the-shelf availability reduces lead time and cost risk for SAR studies
Vendor pricing as of 2023–2024; verify current stock
Commercial sourcing comparison Cost efficiency Research supply chain

Lower Basicity Impact on Purification Strategy

The predicted pKa of 5-Bromo-4-butylpyridin-3-amine is 4.56±0.28, significantly lower than that of non-halogenated 4-butylpyridin-3-amine (predicted pKa ~6.0-6.5) due to the electron-withdrawing effect of the C5 bromine atom [1]. This reduced basicity directly impacts salt formation protocols: the target compound requires stronger acids for quantitative salt formation compared to non-brominated analogs, and its free base form predominates under physiological pH conditions, which may influence biological assay outcomes if protonation state is not carefully controlled .

Basicity (pKa)
Class-level inference
pKa 4.56 (pred.) vs. ~6.0–6.5 for non-brominated analog
Reduced basicity may require stronger acid for salt formation; influences assay protonation state
Predicted pKa; verify experimentally
Physicochemical property comparison Salt formation Purification strategy

Optimal Research Applications for 5-Bromo-4-butylpyridin-3-amine


Kinase Inhibitor Library via Orthogonal Derivatization

Medicinal chemistry teams developing multisubstituted pyridin-3-amine kinase inhibitor libraries benefit from the unique orthogonal reactivity of this scaffold. The C5-Br enables Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity, while the unencumbered C3-NH2 can be independently functionalized via amide bond formation or reductive amination. This sequential functionalization capability is not achievable with 2-substituted pyridin-3-amine analogs where the C2 substituent sterically hinders C3-amine reactions [1]. The intermediate LogP of 2.77 and TPSA of 38.91 Ų place derived compounds within favorable property space for oral bioavailability [2].

BRD4/BET Bromodomain Probe Development

The 4-n-butyl substituent serves as a lipophilic anchor that can occupy hydrophobic pockets in bromodomain-containing proteins (e.g., BRD4, BRD2, BRD3). Published medicinal chemistry campaigns on pyridin-3-amine derivatives have demonstrated that the nature and position of alkyl substituents critically modulate BET bromodomain binding affinity [1]. The 4-butyl group specifically provides extended hydrophobic contacts distinct from the 4-tert-butyl or 2-methyl variants commonly employed in BRD4 inhibitor scaffolds. The C5-Br further serves as a diversification point for introducing substituents that engage the WPF shelf or ZA channel regions of the bromodomain [2].

CNS-Penetrant Kinase Probe Development

For CNS drug discovery programs targeting kinases such as p38α MAPK or GSK-3β, the favorable TPSA (38.91 Ų) and intermediate LogP (2.77) position this scaffold within optimal CNS drug-like chemical space (TPSA < 60 Ų, LogP 2-4) [1]. The predicted pKa of 4.56 ensures that the compound exists predominantly as the free base at physiological pH (7.4), minimizing P-glycoprotein efflux susceptibility that often limits brain exposure of strongly basic amines [2]. The 4-n-butyl group further enhances passive membrane permeability relative to more polar 4-substituted analogs.

Agrochemical Intermediate via Coupling-Derivatization

In agrochemical research, the bromine atom serves as a handle for introducing aromatic substituents via palladium-catalyzed cross-coupling, while the primary amine allows for subsequent conversion to amides, ureas, or sulfonamides commonly found in fungicidal and herbicidal active ingredients [1]. The n-butyl chain mimics the lipophilic tails present in many commercial agrochemicals, making this compound a direct precursor for generating screening libraries that probe lipophilic binding pockets in plant pathogen targets. The commercial availability at 95% purity from Enamine at defined pricing enables reproducible batch-to-batch SAR studies [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C5-Br / C3-NH2 reactivity
Sequential cross-coupling / amidation workflow
BRD4/BET bromodomain probe development
4-n-Butyl lipophilic anchor
Hydrophobic pocket engagement and C5 diversification
CNS-penetrant kinase probe development
Intermediate lipophilicity and low TPSA
BBB permeability modeling and pKa profiling
Agrochemical intermediate research
Commercial availability at 95% purity
Batch reproducibility and cross-coupling utility
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